molecular formula C14H18ClN3O2 B8604986 4-Amino-5-chloro-2-hydroxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide CAS No. 120713-17-9

4-Amino-5-chloro-2-hydroxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide

Cat. No.: B8604986
CAS No.: 120713-17-9
M. Wt: 295.76 g/mol
InChI Key: GNBIPVKKEBBRAK-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2-hydroxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide is a useful research compound. Its molecular formula is C14H18ClN3O2 and its molecular weight is 295.76 g/mol. The purity is usually 95%.
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Properties

CAS No.

120713-17-9

Molecular Formula

C14H18ClN3O2

Molecular Weight

295.76 g/mol

IUPAC Name

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C14H18ClN3O2/c15-10-5-9(13(19)6-11(10)16)14(20)17-12-7-18-3-1-8(12)2-4-18/h5-6,8,12,19H,1-4,7,16H2,(H,17,20)

InChI Key

GNBIPVKKEBBRAK-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C=C3O)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of sodium ethanethiolate in DMF is added 4-amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-methoxybenzamide and the mixture heated under reflux to 1 h. After cooling, the mixture is neutralized with hydrochloric acid, concentrated in vacuo and the residue purified by chromatography to give the title compound.
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Synthesis routes and methods II

Procedure details

A solution of 4-amino-5-chloro-2-hydroxybenzoic acid (5.63 g, 30 mmole) in anhydrous tetrahydrofuran (30 ml) under nitrogen is treated with 1,1'-carbonyldiimidazole (5.03 g, 31 mmole), stirred at room temperature for one hour, and degassed by bubbling nitrogen over 20 minutes. A solution of 3-aminoquinuclidine(1) (from 36 mmole of the dihydrochloride) in anhydrous tetrahydrofuran (20 ml) is added, and the mixture is stirred at room temperature for 18 hours and at 50° C. for one hour. The resultant suspension is diluted with ether (50 ml) and filtered, and the solid is washed with ether. Successive trituration from acetonitrile and warm methanol provides 7.95 g (90%) of product as a pale tan solid, mp 300°-302° C. (dec.).
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5.63 g
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5.03 g
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30 mL
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3-aminoquinuclidine(1)
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36 mmol
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50 mL
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Yield
90%

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